molecular formula C23H26N2O4 B11480738 1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one

1-(1,3-Benzodioxol-5-yl)-3-({4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}amino)propan-1-one

Cat. No.: B11480738
M. Wt: 394.5 g/mol
InChI Key: IUBKAWFJIXQTGM-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the attachment of the piperidine moiety, and the final coupling with the phenylamino group. Common reagents used in these reactions include:

    Benzodioxole formation: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperidine attachment: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final coupling: The final step often involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}ETHAN-1-ONE
  • 1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}BUTAN-1-ONE

Uniqueness

1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(2-METHYLPIPERIDINE-1-CARBONYL)PHENYL]AMINO}PROPAN-1-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpiperidine-1-carbonyl)anilino]propan-1-one

InChI

InChI=1S/C23H26N2O4/c1-16-4-2-3-13-25(16)23(27)17-5-8-19(9-6-17)24-12-11-20(26)18-7-10-21-22(14-18)29-15-28-21/h5-10,14,16,24H,2-4,11-13,15H2,1H3

InChI Key

IUBKAWFJIXQTGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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